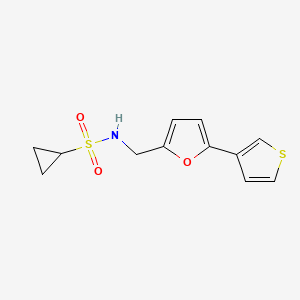

![molecular formula C16H16N2O4S B2752534 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 338421-01-5](/img/structure/B2752534.png)

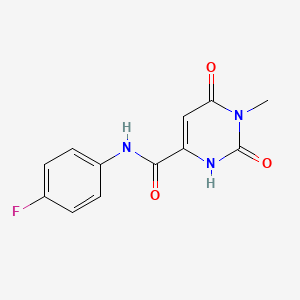

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline

カタログ番号 B2752534

CAS番号:

338421-01-5

分子量: 332.37

InChIキー: DKQXXLNKHXUAAR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline is an organosulfur compound . It is a colorless solid and features the sulfonyl functional group . The linear formula of this compound is C13H11NO4S . It has a CAS number of 69709-34-8 .

Synthesis Analysis

The synthesis of nitro compounds can be achieved in several ways. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of this compound includes a nitro group, -NO2, which is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .科学的研究の応用

Organic Synthesis and Chemical Interactions

- Regioselectivity in Reactions : Research has shown that compounds like 3-Nitro-, 4-nitro-, and 7-nitroquinoline, which are structurally related to 1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline, react with chloromethyl phenyl sulfone, showcasing specific regioselectivity controlled by quantum chemical calculations (Grzegożek, Woźniak, & Plas, 2006).

- Synthesis of Novel Compounds : A study demonstrates the synthesis of new arylsulfonamide-based quinolines, which involved reduction of nitro functions and conversion into arylsulfonamides. These compounds were evaluated for their antioxidant, antifungal, and antibacterial activities (Kumar & Vijayakumar, 2017).

Medicinal Chemistry and Drug Synthesis

- Enantioselective Syntheses : Organocatalytic enantioselective Pictet-Spengler reactions have been used for synthesizing 1-substituted 1,2,3,4-tetrahydroisoquinolines, leading to natural products and synthetic drugs. This methodology highlights the importance of the sulfenamide moiety in iminium ion cyclization (Mons et al., 2014).

- Transformation and Interaction Studies : Another study explores the reaction of N-Nitroso-1,2,3,4-tetrahydroisoquinolines with a base, presenting a new method for converting tetrahydroisoquinolines into dihydroisoquinolines, which is relevant for understanding chemical transformations in medicinal chemistry (Sakane et al., 1974).

作用機序

特性

IUPAC Name |

1-[benzenesulfonyl(nitro)methyl]-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c19-18(20)16(23(21,22)13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-9,15-17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQXXLNKHXUAAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

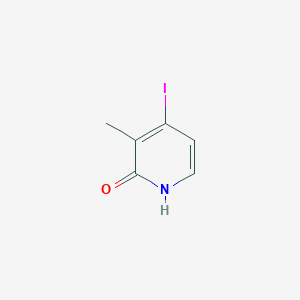

4-iodo-3-methylpyridin-2(1H)-one

1227571-05-2

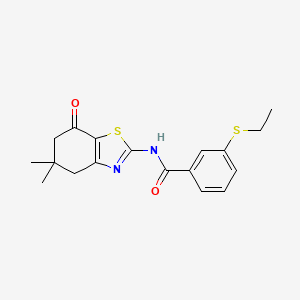

![2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2752452.png)

![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)

![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2752461.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2752463.png)

![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)

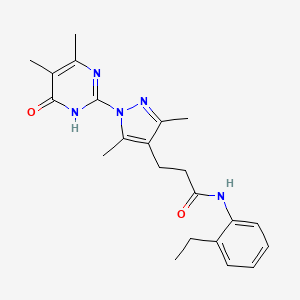

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)

![3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2752470.png)